molecular formula C10H9BrF3NO B2411683 2-Bromo-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 1461707-13-0

2-Bromo-3-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2411683
CAS No.: 1461707-13-0
M. Wt: 296.087
InChI Key: ZJVZJRATFJKICO-UHFFFAOYSA-N
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Description

2-Bromo-3-[4-(trifluoromethyl)phenyl]propanamide is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-[4-(trifluoromethyl)phenyl]propanamide typically involves the bromination of 3-[4-(trifluoromethyl)phenyl]propanamide. The reaction is carried out using bromine or a brominating agent in an appropriate solvent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-[4-(trifluoromethyl)phenyl]propanamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

2-Bromo-3-[4-(trifluoromethyl)phenyl]propanamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Bromo-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play crucial roles in modulating the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-Bromo-α,α,α-trifluorotoluene
  • 4-(Bromomethyl)benzotrifluoride
  • 2-Bromo-4-(trifluoromethyl)phenol

**Comparison

Properties

IUPAC Name

2-bromo-3-[4-(trifluoromethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO/c11-8(9(15)16)5-6-1-3-7(4-2-6)10(12,13)14/h1-4,8H,5H2,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVZJRATFJKICO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)N)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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